N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
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Description
N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as DFOB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of oxadiazole derivatives and has been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves the design and creation of molecules with specific anticancer properties, showcasing the potential of such compounds in medical research. For instance, a series of substituted benzamides, including structures similar to the queried compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating moderate to excellent activity (Ravinaik et al., 2021) Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.
Crystal structure and biological studies on derivatives, including 1,3,4-oxadiazole-2-thiones, demonstrate the importance of structural analysis in understanding the potential biological activities of these compounds (Karanth et al., 2019) Crystal structure, Hirshfeld surfaces and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones.
Potential Applications
The antimicrobial and anti-proliferative activities of N-Mannich bases of 1,3,4-oxadiazoles, including compounds with structural similarities to the queried chemical, were investigated, showing promising results against pathogenic bacteria and cancer cell lines. This highlights the potential therapeutic applications of such compounds (Al-Wahaibi et al., 2021) 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities.
The synthesis and investigation of aromatic polyamides with pendent acetoxybenzamide groups, including structures that could be related to the queried compound, offer insights into the development of new materials with high thermal stability and good mechanical properties, suitable for various industrial applications (Sava et al., 2003) Aromatic polyamides with pendent acetoxybenzamide groups and thin films made therefrom.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide involves the reaction of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a coupling agent, followed by reduction of the resulting intermediate and subsequent reaction with 3-aminobenzamide.", "Starting Materials": [ "3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "3,4-dimethoxybenzoyl chloride", "coupling agent", "reducing agent", "3-aminobenzamide" ], "Reaction": [ "Step 1: React 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with a coupling agent and 3,4-dimethoxybenzoyl chloride in a suitable solvent to form the corresponding intermediate.", "Step 2: Reduce the intermediate obtained in step 1 using a reducing agent to obtain the desired product.", "Step 3: React the product obtained in step 2 with 3-aminobenzamide in a suitable solvent to obtain N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide." ] } | |
1251614-88-6 | |
Molecular Formula |
C24H24N4O4S2 |
Molecular Weight |
496.6 |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H24N4O4S2/c1-4-32-18-9-7-6-8-17(18)25-19(29)14-27-21-20(34-23(26-21)33-5-2)22(30)28(24(27)31)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3,(H,25,29) |
InChI Key |
GBUNZTBYGLTWOP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC |
solubility |
not available |
Origin of Product |
United States |
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